Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
CAS No.: 425626-62-6
Cat. No.: VC4607166
Molecular Formula: C17H18ClNO5S
Molecular Weight: 383.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425626-62-6 |
|---|---|
| Molecular Formula | C17H18ClNO5S |
| Molecular Weight | 383.84 |
| IUPAC Name | methyl 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
| Standard InChI | InChI=1S/C17H18ClNO5S/c1-12-4-7-14(8-5-12)25(21,22)19(11-17(20)24-3)13-6-9-16(23-2)15(18)10-13/h4-10H,11H2,1-3H3 |
| Standard InChI Key | UWRCMNVOYWDVNV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)OC)Cl |
Introduction
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a complex organic compound with the CAS number 425626-62-6. It is also known by synonyms such as methyl 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate and Methyl N-(3-chloro-4-methoxyphenyl)-N-tosylglycinate . This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals and other chemical applications.
Synonyms and Identifiers
Physical and Chemical Characteristics
-
Appearance: Typically a white or off-white solid.
-
Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).
-
Stability: Generally stable under normal conditions but may degrade upon exposure to high temperatures or moisture.
Synthesis and Preparation
The synthesis of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of a glycine derivative with a sulfonyl chloride in the presence of a base. The specific conditions and reagents may vary depending on the desired yield and purity of the final product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume